molecular formula C20H22N2O4 B8042655 phenyl N-[4-(phenoxycarbonylamino)cyclohexyl]carbamate

phenyl N-[4-(phenoxycarbonylamino)cyclohexyl]carbamate

Cat. No.: B8042655
M. Wt: 354.4 g/mol
InChI Key: MJRHUBOSNWONMM-UHFFFAOYSA-N
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Description

N,N’-(1,4-Cyclohexanediyl)bis(carbamic acid phenyl) ester: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a cyclohexane ring substituted with two carbamic acid phenyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,4-Cyclohexanediyl)bis(carbamic acid phenyl) ester typically involves the reaction of 1,4-cyclohexanediamine with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of N,N’-(1,4-Cyclohexanediyl)bis(carbamic acid phenyl) ester may involve continuous flow processes to ensure consistent product quality and yield. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-Cyclohexanediyl)bis(carbamic acid phenyl) ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acids and phenols.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Carbamic acids and phenols.

    Substitution: Substituted phenyl derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

N,N’-(1,4-Cyclohexanediyl)bis(carbamic acid phenyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N,N’-(1,4-Cyclohexanediyl)bis(carbamic acid phenyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The cyclohexane ring provides structural rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl ester: A simpler analog with a single phenyl ester group.

    Carbamic acid, (4-methyl-1,3-cyclohexanediyl)bis-, dimethyl ester: A related compound with a different substitution pattern on the cyclohexane ring.

Uniqueness

N,N’-(1,4-Cyclohexanediyl)bis(carbamic acid phenyl) ester is unique due to its dual ester groups and the presence of a cyclohexane ring, which provides distinct chemical and physical properties

Properties

IUPAC Name

phenyl N-[4-(phenoxycarbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-19(25-17-7-3-1-4-8-17)21-15-11-13-16(14-12-15)22-20(24)26-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRHUBOSNWONMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OC2=CC=CC=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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